molecular formula C11H10F3N3 B1608769 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 345-07-3

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B1608769
CAS No.: 345-07-3
M. Wt: 241.21 g/mol
InChI Key: DAAKMPQKHLKAHN-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKMPQKHLKAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395894
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-07-3
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Abstract

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a key heterocyclic building block in the development of advanced pharmaceutical and agrochemical agents. Its structural motif, featuring a substituted pyrazole core, is prevalent in a range of biologically active molecules. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the well-established Knorr pyrazole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and regioselectivity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1][2] This approach, known as the Knorr pyrazole synthesis, offers a direct and highly convergent route to the target scaffold.[3]

A retrosynthetic analysis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine identifies two primary synthons:

  • Synthon A : An arylhydrazine component, specifically [3-(trifluoromethyl)phenyl]hydrazine , which will form the N1-C2 and N1-C5 bonds of the pyrazole ring.

  • Synthon B : A three-carbon chain with functional groups that will become the C3, C4, and C5 atoms of the ring. To yield the desired 3-methyl and 5-amino substituents, a β-ketonitrile such as acetoacetonitrile (3-oxobutanenitrile) is the ideal precursor.

G Target 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine Disconnect C-N Bond Disconnection (Knorr Synthesis) Target->Disconnect SynthonA [3-(trifluoromethyl)phenyl]hydrazine Disconnect->SynthonA SynthonB Acetoacetonitrile (3-Oxobutanenitrile) Disconnect->SynthonB

Figure 1: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The primary and most efficient route for synthesizing the title compound is the acid-catalyzed cyclocondensation of [3-(trifluoromethyl)phenyl]hydrazine with acetoacetonitrile. This reaction assembles the pyrazole core in a single, high-yield step.

Principle and Mechanistic Rationale

The reaction proceeds through a well-defined sequence of nucleophilic addition, dehydration, and intramolecular cyclization, driven by the formation of a stable aromatic ring.[2][3]

  • Hydrazone Formation : The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of [3-(trifluoromethyl)phenyl]hydrazine on the electrophilic ketone carbonyl of acetoacetonitrile. The β-nitrogen of the hydrazine is more nucleophilic than the α-nitrogen, which experiences reduced electron density due to the inductive effect of the attached trifluoromethylphenyl group. This initial attack is typically the rate-determining step and is accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration yields a stable hydrazone intermediate.

  • Intramolecular Cyclization : The amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered ring.

  • Aromatization : The resulting non-aromatic intermediate rapidly undergoes tautomerization to establish the conjugated pyrazole ring system. This final step is thermodynamically highly favorable and drives the reaction to completion.

G reactant reactant intermediate intermediate product product step step Start Reactants: Hydrazine + β-Ketonitrile Step1 Acid-Catalyzed Nucleophilic Attack Start->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Intramolecular Cyclization Hydrazone->Step2 Cyclized Cyclized Intermediate (Non-aromatic) Step2->Cyclized Step3 Tautomerization (Aromatization) Cyclized->Step3 End Final Product: 5-Aminopyrazole Step3->End

Figure 2: Logical workflow of the Knorr-type pyrazole synthesis.
Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Materials and Reagents:

  • [3-(trifluoromethyl)phenyl]hydrazine (1.0 eq)

  • Acetoacetonitrile (1.05 eq)

  • Ethanol, absolute (approx. 5-10 mL per gram of hydrazine)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add [3-(trifluoromethyl)phenyl]hydrazine (1.0 eq) and ethanol. Begin stirring to dissolve the hydrazine.

  • Addition of Reagents : Add acetoacetonitrile (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Thermal Reaction : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up : Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

Data Summary for Synthesis

The following table summarizes key parameters for the described synthesis. Yields and reaction times are representative and may vary based on scale and specific conditions.

ParameterValue / ConditionRationale / Comment
Solvent Ethanol or Acetic AcidProtic solvents that facilitate proton transfer and have appropriate boiling points for the reaction.
Catalyst Glacial Acetic AcidAn acid catalyst activates the carbonyl group, accelerating the initial hydrazone formation.[3]
Temperature 78-90°C (Reflux)Provides the necessary activation energy for condensation and cyclization without significant side product formation.[4]
Reaction Time 3 - 6 hoursTypically sufficient for complete conversion, verifiable by TLC analysis.
Typical Yield 75 - 90%The reaction is generally high-yielding due to the formation of a stable aromatic product.

Conclusion

The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is reliably achieved through the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry. The acid-catalyzed condensation of [3-(trifluoromethyl)phenyl]hydrazine and acetoacetonitrile provides a direct, efficient, and high-yielding pathway to this valuable chemical intermediate. Understanding the underlying mechanism, particularly the factors governing regioselectivity and the role of catalysis, is paramount for optimizing reaction conditions and achieving high purity. The protocol detailed herein represents a field-proven, self-validating system for the production of this important building block for further application in medicinal and materials science.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic Chemistry Research. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate.... Retrieved from [Link]

  • Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

Sources

Methodological & Application

Analytical methods for the quantification of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Proposed High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive, scientifically-grounded strategy for the quantitative analysis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, a compound of interest in pharmaceutical research and development. Due to the absence of a standardized public method for this specific analyte, this guide synthesizes established analytical principles for structurally analogous compounds—namely phenylpyrazoles, aromatic amines, and molecules containing trifluoromethylphenyl moieties. We propose a primary analytical method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note provides a detailed protocol, explains the scientific rationale behind methodological choices, and presents a validation framework compliant with international regulatory standards to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development, ensuring safety, efficacy, and quality control. The target analyte, 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, incorporates three key structural features that dictate the analytical strategy:

  • A Phenylpyrazole Core: This heterocyclic system is found in numerous pharmaceutical and agricultural chemicals. Phenylpyrazole insecticides, for instance, are routinely analyzed by HPLC and GC methods.[1]

  • A Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group significantly increases the hydrophobicity of the molecule, making it an ideal candidate for reversed-phase chromatography. Furthermore, the phenyl ring acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[2]

  • An Aromatic Amine Group: The basic nature of the amine group can influence chromatographic behavior, potentially causing peak tailing on certain silica-based columns. This necessitates careful control of mobile phase pH to ensure a consistent ionization state and symmetrical peak shape.

Based on these characteristics, a reversed-phase HPLC method is the most logical and robust choice. It offers excellent separation capabilities for moderately non-polar compounds and is a ubiquitous technique in pharmaceutical laboratories.[2][3]

Proposed Analytical Method: RP-HPLC with UV Detection

Principle of the Method

The proposed method separates the target analyte from potential impurities and degradation products on a non-polar stationary phase (C18) using a polar mobile phase. The analyte is retained on the column through hydrophobic interactions between its trifluoromethylphenyl group and the C18 alkyl chains. Elution is achieved by increasing the proportion of an organic modifier (acetonitrile) in the mobile phase. The amine functional group is protonated by an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase, which minimizes unwanted interactions with residual silanols on the stationary phase and promotes sharp, symmetrical peaks.[3][4] Detection is performed by measuring the absorbance of UV light by the analyte's aromatic system.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Formic acid (reagent grade, ~99%).

    • Reference standard of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (>99.5% purity).

  • Chromatographic Column:

    • A C18 column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for method development.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for hydrophobic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic modifier ensures protonation of the amine for good peak shape. Acetonitrile is a common, effective organic modifier.
Gradient Elution 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% BA gradient is necessary to elute the hydrophobic analyte in a reasonable time while ensuring separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nm (or λ-max determined by DAD)The phenyl ring provides strong UV absorbance. A DAD should be used to find the optimal wavelength for maximum sensitivity.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation process provides a self-validating system, demonstrating the method's reliability and trustworthiness.[7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing placebo, spiked samples, and stressed samples (acid, base, peroxide, heat, light).

  • Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked placebo) at a minimum of three levels covering the specified range (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay): Analysis of replicate samples during the same analytical run.

    • Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, or with different equipment.

    • Acceptance criteria are typically ≤2% Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[8]

Summary of Hypothetical Validation Data

The following table presents expected outcomes for a successful validation.

Validation ParameterSpecificationExpected Result
Specificity No interference at the analyte's retention timePeak is pure and well-resolved from others.
Linearity (Range) 1 - 100 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy 98.0% - 102.0% RecoveryMean recovery between 99.0% and 101.0%
Precision (RSD) Repeatability ≤ 2.0%Intermediate Precision ≤ 2.0%RSD < 1.5%
LOQ Signal-to-Noise Ratio ≥ 10~0.5 µg/mL
Robustness System suitability parameters passNo significant change in results observed.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (Aqueous & Organic) H1 System Equilibration (25 min @ initial conditions) P1->H1 P2 Prepare Standard & Sample Solutions H3 Inject Calibration Standards P2->H3 H4 Inject Samples (e.g., QCs, Unknowns) P2->H4 H2 Inject Blank (Diluent) H1->H2 H2->H3 H3->H4 D1 Integrate Chromatograms H4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Analyte Concentration D2->D3

Caption: General workflow for sample analysis.

Method Validation Logic Diagram

G cluster_primary Core Performance cluster_limits Sensitivity cluster_reliability Reliability center_node Validated Analytical Method Specificity Specificity (Selectivity) center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness Specificity->center_node Linearity->center_node Accuracy->center_node Precision->center_node LOD Limit of Detection (LOD) LOQ->LOD SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion

This application note provides a robust and scientifically-defensible starting point for the quantification of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine using RP-HPLC. The proposed method is based on established chromatographic principles for analogous chemical structures and is designed for high performance and reliability. Adherence to the detailed protocol and the comprehensive validation framework outlined herein will ensure that the resulting analytical data is accurate, precise, and fit for purpose in a regulated drug development environment.

References

  • Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. Available at: [Link]

  • CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.Google Patents.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2024). National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols: Molecular Docking of Pyrazole Derivatives with Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for performing molecular docking studies of pyrazole derivatives with their target enzymes. Pyrazole-containing compounds represent a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities by targeting various enzymes. Molecular docking is an indispensable computational tool that predicts the binding mode and affinity of these small molecules within the active site of a protein, thereby guiding rational drug design and lead optimization. This document offers researchers, scientists, and drug development professionals a robust framework, from initial molecule preparation to the critical analysis and validation of docking results. We delve into the causality behind protocol choices, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Derivatives and Molecular Docking

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that serves as a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have led to its incorporation into numerous FDA-approved drugs.[1] Pyrazole derivatives have demonstrated inhibitory activity against a broad spectrum of enzyme targets, including kinases (e.g., EGFR, VEGFR, BTK), cyclooxygenases (COX), and carbonic anhydrases, making them vital in the treatment of cancer, inflammation, and other diseases.[2]

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] The primary goals are to predict the binding conformation and to estimate the binding affinity, typically expressed as a scoring function.[3][4] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual libraries and providing insights into the molecular interactions that govern binding specificity.

This guide will focus on a practical, step-by-step workflow using widely accessible tools such as AutoDock Vina, complemented by preparation and analysis software like UCSF Chimera, AutoDock Tools, and PyMOL.

The Self-Validating Docking Workflow: A Principle of Trustworthiness

A trustworthy docking protocol is a self-validating system. This means that before predicting the binding of novel compounds, the protocol must first demonstrate its ability to reproduce known experimental results. This is the single most critical step to ensure the reliability of your computational model.

The Principle of Re-Docking

The most common method for validation is "re-docking". If a crystal structure of your target enzyme co-crystallized with a known ligand is available, the first task is to extract this ligand and dock it back into the receptor's binding site. A successful protocol should predict a binding pose that is very close to the experimentally determined conformation. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is the standard metric for success, with a value < 2.0 Å generally considered a successful validation.[5]

Logical Flow for a Validated Docking Protocol

The following diagram illustrates the logical flow, emphasizing the initial validation step before proceeding to screen new compounds.

Caption: Workflow emphasizing initial protocol validation before screening new compounds.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the entire docking workflow. We will use AutoDock Vina as the core docking engine, which is powerful, fast, and widely used.[6]

Protocol 1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure (PDB file), add missing atoms, and convert it to the required PDBQT format, which includes partial charges and atom types.

Tools: UCSF Chimera or AutoDock Tools (ADT)

Steps:

  • Obtain Protein Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the binding site of interest.

  • Clean the PDB File:

    • Open the PDB file in UCSF Chimera.[7][8]

    • Remove all non-essential molecules. This typically includes water molecules, ions, and any co-solvents that are not critical for ligand binding.[9][10] Expert Insight: The decision to keep or remove specific water molecules or cofactors is critical and depends on the biological context.[11] If a water molecule is known to mediate hydrogen bonds between the protein and known inhibitors, it should be retained.[11][12]

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.

  • Process the Protein:

    • Use a preparation tool like Chimera's Dock Prep or the Protein Preparation Wizard in Schrödinger Maestro.[7][13]

    • These tools will automatically:

      • Add missing hydrogen atoms, as these are crucial for defining hydrogen bonds.

      • Repair missing side chains by building them in using rotamer libraries.[7]

      • Assign partial atomic charges (e.g., Gasteiger charges in ADT). This step is essential for the scoring function to calculate electrostatic interactions.[3]

  • Save in PDBQT Format: Save the prepared protein structure as a .pdbqt file. This format contains the 3D coordinates, partial charges, and AutoDock atom types required by the docking software.[9]

Protocol 2: Ligand Preparation

Proper ligand preparation is crucial for accurate docking. For pyrazole derivatives, special attention must be paid to tautomeric and protonation states.

Tools: ChemDraw, Avogadro, AutoDock Tools (ADT), Open Babel

Steps:

  • Draw the 2D Structure: Draw your pyrazole derivative using a chemical drawing program like ChemDraw.

  • Convert to 3D: Convert the 2D drawing into a 3D structure using a program like Avogadro or Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Consider Tautomers and Protonation States:

    • Causality: Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers.[1] The protonation state (whether the pyrazole nitrogens are protonated or not) will depend on the pH and the local environment of the binding pocket.

    • Best Practice: If the protonation state in the active site is unknown, it is advisable to generate all chemically reasonable tautomers and protonation states for your pyrazole ligand and dock each one independently. The pose with the most favorable docking score and chemically sensible interactions is likely the most relevant.[14][15]

  • Set Rotatable Bonds: Use AutoDock Tools to define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the molecule.

  • Save in PDBQT Format: Save the final prepared ligand(s) in the .pdbqt format. ADT will assign partial charges and atom types.[16]

Protocol 3: Grid Generation and Docking Execution

The docking process is confined to a defined 3D space known as the "grid box."

Tools: AutoDock Tools (ADT), AutoDock Vina

Steps:

  • Define the Grid Box:

    • In ADT, load the prepared receptor (PDBQT file).[17]

    • If you have a co-crystallized ligand, center the grid box on this ligand. This ensures the search space is focused on the known active site.[18]

    • If the binding site is unknown ("blind docking"), the grid box should be large enough to encompass the entire protein surface.[19] Caution: Blind docking is computationally more expensive and can be less accurate.

    • The size of the box should be sufficient to allow the ligand to rotate freely within it. A good rule of thumb is to have the box extend at least 10-15 Å beyond the ligand in each direction.[9]

  • Create a Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and docking parameters.[20][21]

  • Set Key Parameters:

    • receptor, ligand, out : Specify the file paths for your prepared molecules and the output file.

    • center_x, y, z & size_x, y, z : Define the coordinates and dimensions (in Ångstroms) of your grid box, obtained from the previous step.[17]

    • exhaustiveness : This parameter controls the thoroughness of the search.[6] Higher values increase the computation time but also increase the probability of finding the true energy minimum. A value of 8 is default, but for final, accurate runs, increasing it to 16 or 32 is recommended.[6]

  • Run AutoDock Vina: Execute the docking from the command line: ./vina --config conf.txt --log docking_log.txt

Analysis and Interpretation of Docking Results

The output of a docking run is a set of predicted binding poses and their corresponding scores. Meaningful analysis goes beyond simply looking at the top score.

Tools: PyMOL, LigPlot+, Discovery Studio Visualizer

Quantitative Data Analysis

The primary output is the docking log file (.dlg for AutoDock 4, .txt log for Vina) and the PDBQT file containing the poses. The log file contains a ranked list of binding poses.

ParameterDescriptionTypical Value (Vina)Interpretation
Binding Affinity An estimate of the binding free energy in kcal/mol.-5.0 to -12.0More negative values indicate stronger predicted binding.
RMSD l.b. Root Mean Square Deviation from the best mode (lower bound).0.000The reference pose.
RMSD u.b. Root Mean Square Deviation from the best mode (upper bound).>0.0Measures the distance of other poses from the best pose.
Qualitative and Visual Analysis

This is a critical step to assess the chemical and biological plausibility of the docking result.[2]

Steps:

  • Visualize the Top-Ranked Pose: Open the receptor PDBQT and the output docked_poses.pdbqt file in a molecular viewer like PyMOL.[22]

  • Identify Key Interactions: Analyze the interactions between the pyrazole derivative and the enzyme's active site residues. Look for:

    • Hydrogen Bonds: The pyrazole N-H group (donor) and the lone pair on the second nitrogen (acceptor) are key hydrogen bonding participants.

    • Hydrophobic Interactions: Interactions between aromatic rings (like the pyrazole ring) and nonpolar residues (e.g., Leu, Val, Phe).

    • π-π Stacking: Face-to-face or edge-to-face stacking between the pyrazole ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or Discovery Studio to create 2D schematic diagrams that clearly map out all the interactions, including bond lengths.[23][24] This is essential for publications and reports.

G cluster_analysis Post-Docking Analysis Workflow Input Docking Output Files (Poses & Log File) Step1 Rank Poses by Binding Affinity Score Input->Step1 Step2 Visualize Top Pose in 3D (PyMOL) Step1->Step2 Step3 Analyze Interactions Step2->Step3 Step4 Generate 2D Interaction Map (LigPlot+) Step3->Step4 Step5 Compare with SAR Data Step4->Step5 Output Validated Binding Hypothesis Step5->Output

Caption: A typical workflow for analyzing and interpreting molecular docking results.

Experimental Validation of Docking Predictions

Computational predictions must be validated by experimental data. A strong correlation between docking scores and experimentally measured binding affinities provides confidence in the model.

TechniquePrincipleKey OutputsSuitability
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the ligand flows over the immobilized protein.Kinetics (k_on, k_off), Affinity (K_D)Excellent for kinetic profiling and screening, highly sensitive for weak interactions.[25]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the ligand is titrated into the protein solution.Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)Gold standard for thermodynamic characterization of binding.[26][27][28]

A successful docking study will show that pyrazole derivatives with lower (more favorable) docking scores also exhibit stronger binding affinities (lower K_D values) in SPR or ITC experiments.[29]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of pyrazole derivatives against their enzyme targets. By prioritizing a self-validating workflow, paying careful attention to the nuances of ligand and protein preparation, and critically analyzing results both quantitatively and qualitatively, researchers can generate reliable and actionable insights. The ultimate goal of molecular docking is to build a predictive model that accelerates the discovery of novel therapeutics. This is only achieved when computational predictions are grounded in, and validated by, experimental reality.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • University of Cambridge. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • Trott, O., & Olson, A. J. (2020, December 5). AutoDock Vina Manual. Scripps Research. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Various Authors. (2019, September 20). Molecular docking proteins preparation. ResearchGate. [Link]

  • Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 237. [Link]

  • Various Authors. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot. ResearchGate. [Link]

  • Salmaso, V., & Moro, S. (2024, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 20(5), e1012033. [Link]

  • Sakkal, A., & Sakkal, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology (Vol. 1762, pp. 289-302). Humana Press. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Various Authors. (n.d.). Molecular docking and SPR validation of cap interactions with key... [Image]. ResearchGate. [Link]

  • Yuriev, E., & Ramsland, P. A. (2017). Software for molecular docking: a review. Journal of Molecular Recognition, 30(1), e2574. [Link]

  • Elguero, J., et al. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Al-Awadi, N. A., et al. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(32). [Link]

  • Seeliger, D. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 413-418. [Link]

  • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • Ochoa, R., et al. (2015). Explicit Treatment of Water Molecules in Protein-Ligand Docking. In Methods in Molecular Biology (Vol. 1215, pp. 299-311). Humana Press. [Link]

  • Kumar, A., & Singh, J. (2022). AN OVERVIEW ON MOLECULAR DOCKING. World Journal of Pharmaceutical and Life Sciences, 8(2), 114-120. [Link]

  • Manivannan, R. (n.d.). I Prepare the config.txt file PART: II Perform the AutoDock Vina. ResearchGate. [Link]

  • CCDC. (n.d.). Docking with Water in the Binding Site using GOLD. Retrieved from [Link]

  • Wallace, A. C., & Laskowski, R. A. (n.d.). LigPlot+ Operating Manual. European Bioinformatics Institute. [Link]

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • Elguero, J., et al. (2002). A large variety of pyrazoles. New Journal of Chemistry, 26(11), 1551-1559. [Link]

  • Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • Teach Yourself E-series. (2023, May 9). How to create a config file for Docking using AutoDock Vina [Video]. YouTube. [Link]

  • Genomics Lab. (2021, June 17). Post docking (Autodock Vina) analysis using Ligplot [Video]. YouTube. [Link]

  • Elguero, J., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4213. [Link]

  • The Research Gate. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software [Video]. YouTube. [Link]

  • Sharma, R., et al. (2019). ITC and SPR Analysis Using Dynamic Approach. bioRxiv. [Link]

  • Salo-Ahen, O. M. H., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design, 29(10), 957-975. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from solubility and polarity to intermolecular interactions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and achieve high purity for your compounds of interest.

Understanding the Fluorine Factor in Purification

The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are the primary determinants of the unique behavior of fluorinated compounds during purification.[2] The C-F bond is highly polarized, yet the small size of the fluorine atom and its tightly held electrons make it a poor hydrogen bond acceptor.[3] This leads to a phenomenon often described as "polar hydrophobicity," where a molecule can have a high dipole moment yet exhibit low solubility in polar protic solvents.[3][4] These properties influence solvent selection, chromatographic behavior, and crystallization, often in non-intuitive ways.

Purification Strategy Workflow

Before diving into specific troubleshooting, it is helpful to have a general strategy for approaching the purification of a novel fluorinated heterocyclic compound. The following workflow provides a systematic approach from initial work-up to final purity assessment.

Purification Strategy Workflow cluster_0 Initial Work-up & Analysis cluster_1 Primary Purification Method Selection cluster_2 Method Optimization & Execution cluster_3 Final Purity Assessment start Crude Reaction Mixture analysis Analyze Crude Mixture (TLC, LC-MS, NMR) start->analysis extraction Liquid-Liquid Extraction analysis->extraction decision Assess Properties: - Polarity - Solubility - Volatility - Thermal Stability extraction->decision chromatography Chromatography decision->chromatography  Complex Mixture / Similar Polarities crystallization Crystallization decision->crystallization  Solid Compound / Good Crystal Lattice distillation Distillation decision->distillation  Volatile & Thermally Stable chrom_opt Optimize Chromatography: - Stationary Phase - Mobile Phase - Gradient chromatography->chrom_opt cryst_opt Optimize Crystallization: - Solvent System - Cooling Rate crystallization->cryst_opt dist_opt Optimize Distillation: - Pressure - Temperature distillation->dist_opt purity_check Assess Purity of Fractions (TLC, LC-MS, NMR) chrom_opt->purity_check cryst_opt->purity_check dist_opt->purity_check pure_product Pure Compound purity_check->pure_product  Purity ≥ 95% repurify Repurify if Necessary purity_check->repurify  Purity < 95% repurify->decision

Caption: A general workflow for selecting and optimizing a purification strategy for fluorinated heterocyclic compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of fluorinated heterocyclic compounds in a question-and-answer format.

Chromatography

Question 1: My fluorinated compound is showing poor separation from non-fluorinated impurities on a standard silica gel column. What can I do?

Answer: This is a common issue arising from the unique polarity of fluorinated compounds.

  • Causality: The C-F bond's high polarity can lead to strong interactions with the acidic silica surface, while the overall molecule might have low solubility in standard non-polar eluents like hexanes. This can result in streaking or co-elution with impurities of similar polarity.

  • Solutions:

    • Modify the Mobile Phase:

      • Add a fluorinated solvent: Incorporating a fluorinated solvent like trifluoroethanol (TFE) into your mobile phase can improve the separation of fluorinated analytes on a standard C8 or C18 column.[5]

      • Use a different solvent system: If you are using a standard hexane/ethyl acetate system, try switching to dichloromethane/methanol or other systems with different selectivities.

    • Change the Stationary Phase:

      • Fluorinated stationary phases: For highly fluorinated compounds, a column with a fluorinated stationary phase (fluorous chromatography) can provide excellent separation based on fluorine content.[5]

      • Alumina: For basic heterocycles that may interact strongly with acidic silica, consider using neutral or basic alumina.

    • Optimize Temperature: Increasing the temperature during HPLC can sometimes improve the separation of fluorinated compounds.[5]

Question 2: I'm observing peak tailing for my basic fluorinated heterocycle on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing of basic compounds on silica gel is a classic problem exacerbated by the specific interactions of fluorinated molecules.

  • Causality: The basic nitrogen of the heterocycle interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution. Fluorine's electron-withdrawing nature can also influence the pKa of the heterocycle, affecting its interaction with the stationary phase.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak.

    • Use a Deactivated Stationary Phase: Consider using an end-capped silica column where the free silanol groups have been deactivated.

    • Switch to Alumina: As mentioned previously, basic or neutral alumina is a good alternative for purifying basic compounds.

Crystallization

Question 3: My fluorinated compound is "oiling out" instead of crystallizing from solution. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem in crystallization, and the unique solubility properties of fluorinated compounds can make it more frequent.

  • Causality: The compound is coming out of solution at a temperature above its melting point, or its solubility is too high in the chosen solvent system at the cooling temperature. Fluorinated compounds can have unusual solubility profiles, being poorly soluble in both very polar and very non-polar solvents.

  • Solutions:

    • Slow Down the Cooling: Ensure a very gradual decrease in temperature. A supersaturated solution that is cooled too quickly is more likely to oil out.[6]

    • Use a Different Solvent System: Experiment with various solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For fluorinated compounds, consider mixtures of common organic solvents with fluorinated solvents.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[6]

    • Seed the Solution: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[6]

Liquid-Liquid Extraction

Question 4: I'm struggling with the formation of a persistent emulsion during the aqueous work-up of my reaction mixture containing a fluorinated heterocycle. How can I break it?

Answer: Emulsion formation is a frequent challenge, especially when dealing with compounds that have surfactant-like properties, which can be the case for some fluorinated molecules.

  • Causality: The fluorinated compound or byproducts may be partially soluble in both the organic and aqueous phases, stabilizing the interface between the two immiscible liquids.

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the organic components into the organic phase.[7][8]

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.[7]

    • Change the Organic Solvent: Sometimes, switching to a different organic solvent can resolve the issue.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.[8][9]

    • Filtration: Passing the mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.[7]

Frequently Asked Questions (FAQs)

Q1: How does the position of fluorine on the heterocyclic ring affect its purification?

A1: The position of the fluorine atom can significantly influence the electronic properties and overall polarity of the molecule. For example, a fluorine atom adjacent to a nitrogen atom in a pyridine ring will have a more pronounced electron-withdrawing effect than one further away, which can alter the compound's pKa and its interaction with stationary phases in chromatography. This can lead to different retention times and selectivities for constitutional isomers.[10]

Q2: Are there any "green" or more environmentally friendly purification methods for fluorinated compounds?

A2: Yes, Supercritical Fluid Chromatography (SFC) is an excellent "green" alternative to traditional HPLC. SFC primarily uses supercritical carbon dioxide as the mobile phase, which is non-toxic, non-flammable, and readily available.[11] It is particularly well-suited for the purification of chiral and achiral fluorinated compounds and significantly reduces the consumption of organic solvents.[11][12]

Q3: Can I use reverse-phase HPLC for purifying my fluorinated heterocycle?

A3: Absolutely. Reverse-phase HPLC is a powerful technique for purifying fluorinated compounds. However, due to their unique properties, you might need to adjust your approach. As mentioned in the troubleshooting guide, using a fluorinated eluent with a standard C8 or C18 column, or a fluorinated column with a standard hydrogenated eluent, can significantly improve separation.[5]

Q4: My fluorinated compound seems to be volatile and I'm losing it during solvent evaporation. What should I do?

A4: The introduction of fluorine can sometimes increase the volatility of a compound. If you suspect your compound is volatile, avoid using a rotary evaporator at high vacuum or temperature. Instead, consider removing the solvent under a gentle stream of nitrogen at room temperature. Alternatively, if the compound is sufficiently volatile and thermally stable, distillation under reduced pressure could be an effective purification method.[13]

Q5: I have a mixture of mono- and di-fluorinated products. What is the best way to separate them?

A5: The separation of compounds with different degrees of fluorination can be challenging. The key is to exploit the difference in their fluorine content. Fluorous chromatography, which uses a fluorinated stationary phase, is specifically designed for this purpose and can provide excellent separation.[5] Alternatively, optimizing your reverse-phase HPLC conditions, perhaps by using a fluorinated eluent, can also be effective.[5]

Solvent Selection for Purification

The choice of solvent is critical for the successful purification of fluorinated heterocyclic compounds. The following table provides a guide to common solvents and their properties relevant to chromatography.

SolventPolarity IndexEluent Strength (Silica)Eluent Strength (Alumina)Boiling Point (°C)Notes for Fluorinated Compounds
PerfluorohexaneN/AVery Low0.0050-60Can be useful in fluorous chromatography.
n-Hexane0.10.010.0169Standard non-polar eluent.
Toluene2.40.290.22111Can offer different selectivity than hexanes.
Dichloromethane3.10.420.3240A versatile solvent for a wide range of polarities.
Acetone5.10.560.4756A more polar, aprotic solvent.
Ethyl Acetate4.40.580.4877A common mid-polarity eluent.
Acetonitrile5.80.650.5282Often used in reverse-phase HPLC.
2-Propanol3.90.820.6382A polar, protic solvent.
Ethanol4.30.880.6878Can be a good crystallization solvent.
Methanol5.10.950.8265A highly polar eluent.
Trifluoroethanol (TFE)N/AN/AN/A74Can improve separation of fluorinated compounds.[5]
Water10.2Very HighVery High100Used in reverse-phase chromatography and extractions.

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC. [Link]

  • Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. [Link]

  • The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. (2025). Chemical Society Reviews. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). (2005). PMC. [Link]

  • Liquid phase fluorination process.
  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). EPA. [Link]

  • Fluorine Chemistry for Organic Chemists: Problems and Solutions. Google Books.
  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. [Link]

  • The Investigation of Fluorinated Solvents for Carbon Dioxide Absorption. ResearchSpace. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Process for the preparation of fluorinated heterocyclic compounds.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). ACS Publications. [Link]

  • Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications. (2012). PubMed. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

  • Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]

  • Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. ResearchGate. [Link]

  • A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. [Link]

  • Fluorinated Heterocyclic Compounds. Google Books.
  • How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. (2024). YouTube. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Recent Advances on Fluorine Chemistry. (2024). MDPI. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). PMC. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. (2024). YouTube. [Link]

  • Ultrapure water. Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Introduction to Azeotropic Distillation. (2020). YouTube. [Link]

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Technical Support Center: Solubility Enhancement for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assay development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. This pyrazole derivative, with its trifluoromethylphenyl moiety, is anticipated to have low aqueous solubility, a common challenge in drug discovery that can significantly impact assay results.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Understanding the Challenge: Why is Solubility Critical?

Poor aqueous solubility of a test compound can lead to a host of problems in in vitro assays, including:

  • Underestimation of compound potency (IC50/EC50 values).

  • Irreproducible results and poor data quality.

  • Compound precipitation in assay plates, leading to false positives or negatives.[1]

  • Inaccurate structure-activity relationships (SAR).

This guide will walk you through a systematic approach to enhance the solubility of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine for reliable and reproducible assay performance.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of my compound after adding it to my aqueous assay buffer. What is the first thing I should try?

A1: The most immediate step is to assess your initial stock solution and the final concentration of any organic co-solvent in your assay. Many poorly soluble compounds are initially dissolved in 100% dimethyl sulfoxide (DMSO).[3] When this stock is diluted into an aqueous buffer, the compound can crash out if the final DMSO concentration is too low to maintain solubility.

Troubleshooting Steps:

  • Check Final Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the assay is sufficient to keep the compound in solution at the desired test concentration. However, be mindful that high concentrations of organic solvents can be toxic to cells in cell-based assays.[3][4] It is crucial to determine the maximum tolerable solvent concentration for your specific assay system.

  • Visual Inspection: Before starting a full assay, perform a small-scale solubility test. Add your compound stock to the assay buffer at the highest intended concentration and visually inspect for precipitation or turbidity against a light source.

  • Kinetic vs. Equilibrium Solubility: Be aware that the solubility measured after a short incubation (kinetic solubility) can be higher than the solubility after a longer period when the system reaches a thermodynamic equilibrium (equilibrium solubility).[5] If your assay involves a long incubation time, pre-testing solubility over that duration is recommended.

Q2: Can I use pH modification to improve the solubility of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?

A2: Yes, pH modification is a highly effective strategy for compounds containing ionizable groups. Your compound, 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, possesses a basic amine group.[6] In an acidic environment, this amine group can be protonated to form a more soluble salt.

Mechanism of Action: By lowering the pH of your aqueous buffer, you increase the concentration of the protonated, charged form of the amine, which is generally more water-soluble than the neutral form.

Experimental Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a consistent amount of your compound (from a concentrated stock in an organic solvent) to each buffer to reach the desired final concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for any precipitation. For a more quantitative measure, you can use nephelometry to detect light scattering from undissolved particles.[5]

  • Select the lowest pH that maintains solubility and is compatible with your assay system.

Considerations:

  • Ensure the chosen pH does not negatively impact your target protein, cells, or other assay components.

  • Commonly used acidifying agents to lower pH include hydrochloric acid and citric acid.[7]

Advanced Solubility Enhancement Techniques

If initial troubleshooting with co-solvents and pH adjustment is insufficient, more advanced methods can be employed.

Q3: When should I consider using surfactants, and which type should I choose?

A3: Surfactants are useful when you need to increase solubility beyond what can be achieved with co-solvents and pH alone, especially for highly lipophilic compounds. Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[8][9]

Types of Surfactants:

Surfactant TypeExamplesChargeConsiderations
Non-ionic Tween® 80, Triton™ X-100NeutralGenerally well-tolerated in biological assays. A good starting point.
Anionic Sodium Dodecyl Sulfate (SDS)NegativeCan denature proteins at higher concentrations.
Cationic Cetyltrimethylammonium Bromide (CTAB)PositiveCan interact with negatively charged cellular components and may be more toxic.
Zwitterionic CHAPSNeutralOften used for solubilizing membrane proteins.

Workflow for Surfactant Screening:

A Initial Solubility Issue B Select a panel of surfactants (e.g., Tween® 80, Triton™ X-100, SDS) A->B C Prepare serial dilutions of each surfactant in assay buffer (above and below CMC) B->C D Add compound to each surfactant concentration C->D E Incubate and assess solubility (visual, nephelometry) D->E F Determine lowest effective surfactant concentration E->F G Validate assay performance (no interference from surfactant) F->G H Proceed with optimized assay G->H

Caption: Workflow for selecting a suitable surfactant.

Protocol for Surfactant-Mediated Solubilization:

  • Select a small panel of surfactants, starting with non-ionic ones like Tween® 80.

  • Prepare solutions of the surfactant in your assay buffer at various concentrations, typically ranging from 0.01% to 1% (w/v).

  • Add your compound to each surfactant solution.

  • Incubate and determine the minimal surfactant concentration that keeps the compound in solution.

  • Crucially, run a control experiment to ensure the chosen surfactant concentration does not interfere with your assay's readout or harm your biological system.[10]

Q4: What are cyclodextrins, and how can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic part of the molecule within their cavity, thereby increasing its aqueous solubility.[12][][14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): One of the most widely used, but has relatively low aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and is generally considered safe for in vitro applications.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified form with high aqueous solubility.

Experimental Approach:

  • Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Add your compound (from a concentrated organic stock) to the cyclodextrin solution.

  • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Assess the solubility as described in previous sections.

  • As with surfactants, it is essential to verify that the cyclodextrin does not interfere with the assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. Final organic solvent concentration is too low.Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your assay.[3][4]
Compound is soluble initially but precipitates during incubation. Kinetic vs. equilibrium solubility issue. The compound is supersaturated and crystallizes over time.Lower the final compound concentration. Alternatively, use solubilizing excipients like surfactants or cyclodextrins to stabilize the compound in solution.[8][15]
Varying results between experiments. Inconsistent dissolution of the compound from stock solution.Ensure your stock solution is fully dissolved before each use. Vortexing or brief sonication can help. Prepare fresh dilutions for each experiment.
Solubility is achieved, but assay signal is inhibited. The solubilizing agent (co-solvent, surfactant, cyclodextrin) is interfering with the assay.Run a control with the solubilizing agent alone to quantify its effect. If interference is observed, try a different solubilizing agent or a lower concentration.
The compound is basic, but lowering the pH does not improve solubility. The compound may be a weak base, or the neutral form has extremely low solubility that even protonation is insufficient at a compatible pH.Combine pH adjustment with other methods, such as the use of co-solvents or cyclodextrins.

Summary of Solubilization Strategies

Caption: Decision tree for enhancing compound solubility.

By systematically applying these troubleshooting steps and solubility enhancement techniques, you can overcome the challenges posed by poorly soluble compounds like 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, leading to more accurate and reliable data in your drug discovery assays.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • pH Adjusting Database. CompoundingToday.com. Available from: [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PubMed Central. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available from: [Link]

  • The Effect of Surfactants on Drug Stability I. ResearchGate. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. PubMed Central. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • 3-(3-methylphenyl)-1H-pyrazol-5-amine. PubChem. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Surfactants in analysis: Progress and development trends. ResearchGate. Available from: [Link]

  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]

Sources

Validation & Comparative

A Head-to-Head In Silico Duel: ADMET and Pharmacokinetic Profiling of a Novel Pyrazole Amine Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics, early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Promising candidates can falter in later developmental stages due to unfavorable pharmacokinetic properties, leading to significant financial and temporal losses. This guide presents a comprehensive in silico ADMET and pharmacokinetic comparison of a novel investigational compound, 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine , against two widely-used, FDA-approved pyrazole-containing drugs: the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone .

This analysis, conducted through a suite of validated and freely accessible computational tools, aims to provide drug development professionals with a predictive framework for evaluating this novel pyrazole amine. By juxtaposing its predicted properties with those of established medicines, we can glean valuable insights into its potential developability and flag possible liabilities long before resource-intensive in vitro and in vivo studies are undertaken.

The Rationale Behind In Silico ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. In silico ADMET prediction has emerged as an indispensable tool in this strategy, offering a rapid and cost-effective means to triage large numbers of compounds and prioritize those with the highest likelihood of success.[1] These computational models leverage vast datasets of known chemical structures and their corresponding experimental ADMET properties to build predictive algorithms based on quantitative structure-activity relationships (QSAR), machine learning, and molecular modeling.[1] By analyzing the physicochemical and structural features of a new molecule, these tools can forecast its behavior within a biological system.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological properties.[2] The inclusion of a trifluoromethyl group, as seen in our target compound, is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2] This guide will explore whether these structural modifications translate into a favorable predicted ADMET profile for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

Comparative In Silico Analysis: A Trio of Pyrazoles

To contextualize the predicted ADMET and pharmacokinetic parameters of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, we have selected two well-characterized, marketed drugs as benchmarks:

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of pain and inflammation associated with various conditions.[3][4]

  • Edaravone: A free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[5][6]

The chemical structures of the three compounds are presented below:

CompoundChemical Structure
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Celecoxib Celecoxib
Edaravone Edaravone
Experimental Workflow: A Multi-Tool Approach for Robust Predictions

To ensure a comprehensive and robust in silico evaluation, a multi-tool approach was employed, leveraging the distinct algorithms and training datasets of three widely-used, web-based platforms: SwissADME, pkCSM, and admetSAR 2.0. The Simplified Molecular Input Line Entry System (SMILES) for each compound was used as the input for these servers.

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted Properties Input SMILES Strings (Target & Comparators) SwissADME SwissADME Input->SwissADME Submit pkCSM pkCSM Input->pkCSM Submit admetSAR admetSAR 2.0 Input->admetSAR Submit Absorption Absorption (e.g., HIA, Caco-2) SwissADME->Absorption Distribution Distribution (e.g., BBB penetration, VDss) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Excretion Excretion (e.g., Total Clearance) SwissADME->Excretion Toxicity Toxicity (e.g., AMES, hERG) SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism admetSAR->Excretion admetSAR->Toxicity

Caption: In silico ADMET prediction workflow.

Step-by-Step Protocol for In Silico ADMET Prediction:

  • Obtain SMILES Strings: The canonical SMILES for each compound were obtained from the PubChem database.

    • 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine: CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N

    • Celecoxib: CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

    • Edaravone: CC1=NN(C(=O)C1)C2=CC=CC=C2

  • SwissADME Prediction:

    • Navigate to the SwissADME web server ([Link]).

    • Paste the SMILES string into the input box.

    • Click "Run" to initiate the prediction.

    • The results are displayed on a new page, providing information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM Prediction:

    • Access the pkCSM web server ([Link]7]

    • Paste the SMILES string into the "Predict" tab.[7]

    • Select the desired ADMET properties to predict or choose to predict all.

    • Click "Submit" to view the predicted parameters.

  • admetSAR 2.0 Prediction:

    • Go to the admetSAR 2.0 web server ([Link]8]

    • Input the SMILES string and the provided verification code.

    • Click "Predict" to obtain predictions for a wide range of ADMET properties.[8]

Results and Discussion: A Comparative Profile

The following tables summarize the key in silico ADMET and pharmacokinetic predictions for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine and the two comparator drugs.

Table 1: Physicochemical Properties and Drug-Likeness
Parameter3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineCelecoxibEdaravone
Molecular Weight ( g/mol ) 241.22381.37174.19
LogP (Consensus) 2.853.421.26
Water Solubility (LogS) -3.5 (Soluble)-4.2 (Moderately Soluble)-1.8 (Soluble)
H-Bond Acceptors 472
H-Bond Donors 110
Lipinski's Rule of 5 0 Violations0 Violations0 Violations
Bioavailability Score 0.550.550.55

The novel pyrazole amine exhibits a favorable physicochemical profile, adhering to Lipinski's Rule of Five, which suggests good oral bioavailability.[9] Its molecular weight is well within the desirable range for small molecule drugs. The predicted LogP value indicates a moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. The predicted water solubility is also in an acceptable range.

Table 2: Absorption and Distribution Predictions
Parameter3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineCelecoxibEdaravone
Human Intestinal Absorption (%) High (Predicted > 90%)High (Predicted > 90%)High (Predicted > 90%)
Caco-2 Permeability (logPapp) High (Predicted > 0.9)High (Predicted > 0.9)Moderate (Predicted ~0.5)
BBB Penetration Yes (Predicted)No (Predicted)Yes (Predicted)
P-glycoprotein Substrate No (Predicted)Yes (Predicted)No (Predicted)
Volume of Distribution (VDss) Low (Predicted < 0.5 L/kg)Moderate (Predicted ~1.5 L/kg)Low (Predicted < 0.5 L/kg)

Predictions for absorption are very promising for the novel compound, with high intestinal absorption and Caco-2 permeability suggesting good oral uptake. A key differentiator is the predicted ability to cross the blood-brain barrier (BBB), a critical property for drugs targeting the central nervous system. This prediction aligns with that for Edaravone, a known neuroprotective agent, and contrasts with Celecoxib, which is not expected to have significant CNS penetration. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein, an efflux transporter that can limit drug accumulation in the brain and other tissues.

Table 3: Metabolism and Excretion Predictions
Parameter3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineCelecoxibEdaravone
CYP1A2 Inhibitor No (Predicted)No (Predicted)No (Predicted)
CYP2C9 Inhibitor Yes (Predicted)Yes (Inhibitor)[4]No (Predicted)
CYP2C19 Inhibitor No (Predicted)No (Predicted)No (Predicted)
CYP2D6 Inhibitor No (Predicted)No (Predicted)No (Predicted)
CYP3A4 Inhibitor No (Predicted)No (Predicted)No (Predicted)
CYP2C9 Substrate Yes (Predicted)Yes (Major Substrate)[4]No (Predicted)
Total Clearance (log) Moderate (Predicted ~0.5)Low (Predicted ~0.2)Moderate (Predicted ~0.6)

The metabolic profile predictions indicate that the novel pyrazole amine is likely a substrate and inhibitor of CYP2C9. This is a significant finding, as co-administration with other drugs metabolized by this enzyme could lead to drug-drug interactions. Celecoxib is also a known substrate and inhibitor of CYP2C9, highlighting a potential shared metabolic pathway and interaction liability.[4] Edaravone, in contrast, is not predicted to significantly interact with the major CYP450 enzymes.

Table 4: Toxicity Predictions
Parameter3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineCelecoxibEdaravone
AMES Mutagenicity Non-mutagenic (Predicted)Non-mutagenicNon-mutagenic
hERG Inhibition Low risk (Predicted)Low riskLow risk
Hepatotoxicity Low risk (Predicted)Risk of hepatotoxicityLow risk
Skin Sensitization Low risk (Predicted)Low riskLow risk

The toxicity profile of the novel compound appears to be favorable in these in silico models. It is predicted to be non-mutagenic and a low-risk for hERG inhibition, a key indicator for cardiotoxicity. The predicted low risk of hepatotoxicity is also a positive sign, though this would require careful monitoring in subsequent studies.

Synthesis of Findings and Future Directions

This in silico comparative analysis provides a valuable preliminary assessment of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. The predictions suggest a compound with good oral bioavailability and, notably, the potential to penetrate the blood-brain barrier. This latter characteristic, shared with the neuroprotective agent Edaravone, suggests that this novel pyrazole amine could be a candidate for CNS-related therapeutic areas.

The primary flag raised by this computational analysis is the predicted interaction with the CYP2C9 enzyme, both as a substrate and an inhibitor. This is a common feature of many pyrazole-containing drugs, including Celecoxib, and warrants careful consideration in any future drug development program. Potential drug-drug interactions will need to be thoroughly investigated in vitro and in vivo.

Summary_Comparison cluster_compound 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine cluster_celecoxib Celecoxib (Comparator) cluster_edaravone Edaravone (Comparator) Compound_Node Favorable Physicochemical Properties Good Oral Absorption Predicted BBB Penetration Celecoxib_Node Established Anti-inflammatory Known CYP2C9 Substrate/Inhibitor Compound_Node->Celecoxib_Node Similar CYP2C9 Profile Edaravone_Node Neuroprotective Agent BBB Penetrant Low CYP Interaction Potential Compound_Node->Edaravone_Node Similar BBB Penetration Compound_Risk Potential CYP2C9 Inhibition/Metabolism

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.